molecular formula C16H13N5O4S B2452801 N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1396846-05-1

N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2452801
CAS No.: 1396846-05-1
M. Wt: 371.37
InChI Key: NABQBMUELQVGSU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a thiadiazole ring, and a benzo[d][1,3]dioxol moiety . It’s worth noting that compounds with similar structures have been studied for their anticancer activity .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several ring structures and functional groups. The benzo[d][1,3]dioxol moiety and the pyrimidine ring are key components of the molecule .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis of Novel Compounds : Research has been conducted on the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds exhibit significant anti-inflammatory and analgesic properties, indicating their potential as cyclooxygenase inhibitors with specific focus on COX-2 selectivity, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).

  • Anticancer and Anti-5-Lipoxygenase Agents : A novel series of pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds showed promising results against certain cancer cell lines and 5-lipoxygenase inhibition, highlighting their therapeutic potential (Rahmouni et al., 2016).

  • Antimicrobial and Anticancer Evaluation : Novel derivatives of pyrimidine clubbed with thiazolidinone were synthesized and evaluated for their antimicrobial and anticancer activities. Some compounds exhibited promising results against microbial strains and HeLa cervical cancer cell lines, indicating their potential as antimicrobial and anticancer agents (Verma & Verma, 2022).

  • Antimicrobial Activity of Novel Compounds : Research into the synthesis and antimicrobial activity of novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides has demonstrated significant activity against strains of Proteus vulgaris and Pseudomonas aeruginosa, offering insights into their potential as antimicrobial agents (Kolisnyk et al., 2015).

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to exhibit activity against various cancer cell lines

Mode of Action

The exact mode of action of this compound is currently unknown. Compounds with similar structures have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

Given its potential anticancer activity, it may be involved in pathways related to cell cycle regulation and apoptosis

Future Directions

Given the anticancer activity of similar compounds, this compound could be a potential candidate for further study in the field of cancer research . Further optimization and comprehensive understanding of the structure-activity relationships of similar molecules may lead to the development of more active analogs .

Biochemical Analysis

Biochemical Properties

The role of N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide in biochemical reactions is multifaceted. It has been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific biochemical context .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues is a complex process . It interacts with various transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

N-[6-(1,3-benzodioxol-5-ylmethoxy)pyrimidin-4-yl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O4S/c1-9-15(26-21-20-9)16(22)19-13-5-14(18-7-17-13)23-6-10-2-3-11-12(4-10)25-8-24-11/h2-5,7H,6,8H2,1H3,(H,17,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABQBMUELQVGSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC(=NC=N2)OCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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